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molecular formula C13H13NO2 B8700945 Ethyl 2-cyano-3-(2-methylphenyl)acrylate

Ethyl 2-cyano-3-(2-methylphenyl)acrylate

Cat. No. B8700945
M. Wt: 215.25 g/mol
InChI Key: FPBJDRRJLHQBJS-UHFFFAOYSA-N
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Patent
US08629149B2

Procedure details

O-Tolylaldehyde (10 g, 83.2 mmol), ethylcyanoacetate (9.4 g, 83.2 mmol), and piperidine (1.1 mL, 11 mmol) were heated in toluene at reflux for 1 hour. The reaction was washed with H2O and brine, dried over MgSO4, and concentrated, with the resulting residue purified by chromatography (10-50% EtOAc, petroleum ether) to give ethyl 2-cyano-3-o-tolylacrylate (10.6 g, 59%).
[Compound]
Name
O-Tolylaldehyde
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:8])[CH2:5][C:6]#[N:7])[CH3:2].N1CCCC[CH2:10]1.[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:6]([C:5](=[CH:21][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[CH3:10])[C:4]([O:3][CH2:1][CH3:2])=[O:8])#[N:7]

Inputs

Step One
Name
O-Tolylaldehyde
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
9.4 g
Type
reactant
Smiles
C(C)OC(CC#N)=O
Name
Quantity
1.1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
WASH
Type
WASH
Details
The reaction was washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, with the resulting residue
CUSTOM
Type
CUSTOM
Details
purified by chromatography (10-50% EtOAc, petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)=CC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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